molecular formula C5H13NO B100882 2-Amino-3-methyl-1-butanol CAS No. 16369-05-4

2-Amino-3-methyl-1-butanol

Cat. No. B100882
CAS RN: 16369-05-4
M. Wt: 103.16 g/mol
InChI Key: NWYYWIJOWOLJNR-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-1-butanol is a compound that has been studied for its unique properties and potential applications in various fields of chemistry. The compound's structure allows for the formation of hydrogen bonds, which can be effective in discriminating between enantiomers when in a protonated state, as seen in the study of its complex with hydrogen tartrate ions and water molecules . This characteristic is particularly important in the field of chiral chemistry, where the separation of enantiomers is crucial for the synthesis of chiral intermediates and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of 2-amino-3-methyl-1-butanol has been explored in the literature. For instance, the synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol involves a multi-step process starting with R-valine, which undergoes esterification and CBZ protection, followed by catalytic hydrogenation to yield the final product with an overall yield of 58% . This process highlights the compound's versatility and its potential as a catalyst in the synthesis of chiral intermediates.

Molecular Structure Analysis

The molecular structure of 2-amino-3-methyl-1-butanol and its derivatives plays a significant role in their chemical behavior. The presence of the N-C-C-O fragment in the cationic form of the compound is common and leads to a conformation that separates its hydrophilic and hydrophobic parts . This separation is crucial for the compound's ability to form specific hydrogen-bond systems, which are essential for its enantioselective properties.

Chemical Reactions Analysis

The reactivity of 2-amino-3-methyl-1-butanol derivatives has been demonstrated through various chemical reactions. For example, the synthesis of methyl 3-amino-4-carbomyl-2-cyano-2-butenoate, classified as a dimer of methyl cyanoacetate and cyanoacetamide, involves ammonolysis with dimethylamine and anilines . This compound's amides and anilides exhibit hindered rotation due to hydrogen bonds, which is indicative of the compound's ability to form stable structures with specific configurations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-methyl-1-butanol are influenced by its chiral nature. Studies have shown that chirality plays a significant role in the competition between intermolecular and intramolecular hydrogen bonds, as evidenced in the jet-cooled complexes of 2-amino-1-butanol with other chiral alcohols . The homochiral and heterochiral complexes exhibit different types of structures and vibrational spectra, which can be rationalized by the shift in electron density transfer along the hydrogen bond. This sensitivity to chirality is a key aspect of the compound's physical and chemical behavior.

Scientific Research Applications

Biofuel Production

2-Amino-3-methyl-1-butanol and its isomers, like 2-methyl-1-butanol and 3-methyl-1-butanol, are gaining attention in the field of biofuel production. These compounds, found as by-products of microbial fermentations, show potential as biofuels. Significant research has gone into enhancing the production efficiency of these isomers through metabolic engineering in microorganisms. For instance, studies have demonstrated the engineering of Escherichia coli and Corynebacterium glutamicum strains to increase the production of these isomers, showing promise for sustainable biofuel production (Cann & Liao, 2009), (Connor & Liao, 2008), (Vogt et al., 2016).

Chemical Synthesis and Polymorphism

In the field of chemical synthesis, 2-Amino-3-methyl-1-butanol and related compounds have been studied for their hydrogen bonding and polymorphism properties. Research involving their interaction with quinaldinic acid has revealed distinct hydrogen bonding and π∙∙∙π stacking interactions, indicating their potential in chemical synthesis and material science applications (Podjed & Modec, 2022).

Solvent Characteristics and Environmental Impact

2-Amino-3-methyl-1-butanol and its derivatives are also studied for their solvent characteristics. Research includes understanding the solubility of these compounds in different solvents and their environmental impact. For example, studies have examined the reaction kinetics and products of these compounds when interacting with OH radicals, providing insights into their behavior as solvents in various industrial applications (Aschmann et al., 2011).

Application in Biocatalysis

In biocatalysis, 2-Amino-3-methyl-1-butanol plays a role as an intermediate in the biosynthesis of chiral compounds. For instance, research has been done on the efficient biosynthesis of (R)-3-amino-1-butanol, a key intermediate in the treatment of HIV/AIDS, using novel transaminases from Actinobacteria sp. This showcases the compound's relevance in pharmaceutical synthesis (Tang et al., 2019).

Combustion and Fuel Research

Lastly, 2-Amino-3-methyl-1-butanol isomers have been extensively studied in combustion and fuel research. Understanding the combustion characteristics of these compounds is crucial for their application as biofuels. Research includes experimental and modeling studies of their combustion in various conditions, providing valuable data for the development of biofuels (Park et al., 2015).

Safety And Hazards

2-Amino-3-methyl-1-butanol is classified as a skin irritant and eye irritant. It may cause respiratory irritation . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name

2-amino-3-methylbutan-1-ol
Source PubChem
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InChI

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYYWIJOWOLJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862814
Record name (+/-)-Valinol
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Molecular Weight

103.16 g/mol
Source PubChem
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Product Name

2-Amino-3-methyl-1-butanol

CAS RN

16369-05-4, 473-75-6, 2026-48-4
Record name (±)-Valinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
422
Citations
BJ Wang, AH Duan, JH Zhang, SM Xie, QE Cao… - Molecules, 2019 - mdpi.com
… -phenyl-1-propanol, R/S-2-amino-3-methyl-1-butanol and R/S-3-amino-1,… 2-amino-3-methyl-1-butanol, which have the most similar configuration. However, 2-amino-3-methyl-1-butanol …
Number of citations: 10 www.mdpi.com
K Molvinger, J Court, H Jobic - Journal of Molecular Catalysis A: Chemical, 2001 - Elsevier
… to physically substantiate the formation of the oxazaborolidine ring, ie we looked for the disappearance of the OH deformation absorption in the spectrum of 2-amino-3-methyl-1-butanol …
Number of citations: 5 www.sciencedirect.com
RM Bruun, S Larsen - Acta Crystallographica Section C: Crystal …, 1999 - scripts.iucr.org
… - tail linked hydrogen tartrate ions and water molecules forms a V-shaped layer that is effective in discriminating between the two enantiomers of protonated 2-amino-3- methyl-1-butanol…
Number of citations: 1 scripts.iucr.org
RK Mahajan, R Kaur, S Shinoda, H Tsukube - Journal of alloys and …, 2008 - Elsevier
… near-Nernstian slopes for 2-amino-3-methyl-1-butanol in the … enantiomers of 2-amino-3-methyl-1-butanol are summarized … profiles towards 2-amino-3-methyl-1-butanol, membrane with …
Number of citations: 5 www.sciencedirect.com
C Chen, J Ji, CJ Wang, AQ Jia, QF Zhang - Journal of Organometallic …, 2020 - Elsevier
… with (S)-(+)-2-amino-3-methyl-1-butanol in refluxing ethanol afforded the chiral Schiff-base … S)-(+)-2-amino-1-propanol, (S)-(+)-2-amino-3-methyl-1-butanol or (S)-(−)-2-amino-3-phenyl-1-…
Number of citations: 4 www.sciencedirect.com
J Wei, X Zhang, Y Zhao, R Li - Macromolecular Chemistry and …, 2013 - Wiley Online Library
… Fluorescence studies find that CMP4 can act as a sensitive and enantioselective sensor for chiral amino alcohols, such as 2‐amino‐1‐propanol (AA1), 2‐amino‐3‐methyl‐1‐butanol (…
Number of citations: 34 onlinelibrary.wiley.com
F Qiu, B Su, Z Li, W Chen, L Cao, F Chen… - Cancer management …, 2019 - Taylor & Francis
… , (3R)-3-isopropenyl-6-oxoheptanoic acid and Tomatidine could be used as potential biomarkers for distinguishing LSIL patients; L-Carnitine, 2-Amino-3-methyl-1- Butanol and Choline …
Number of citations: 7 www.tandfonline.com
KG Rajyalakshmi, KK Kumar, TUK Reddy, K Bhagyaraj - researchgate.net
The aim of the study was carried out for identification of bioactive compounds from the ethanolic extract of Morinda Tinctoria fruits by Gas chromatography. GC-MS is the technique to …
Number of citations: 0 www.researchgate.net
M Ogasawara, K Yoshida, H Kamei, K Kato… - Tetrahedron …, 1998 - Elsevier
… -1,1′-binaphthyl, which possess both phosphine and oxazoline moieties, were prepared from racemic binaphthol and enantiomerically pure (S)-(+)-2-amino-3-methyl-1-butanol in high …
Number of citations: 124 www.sciencedirect.com
S Das, S Xu, T Ben, S Qiu - Angewandte Chemie International …, 2018 - Wiley Online Library
… the same molecular size as 2-amino-3-methyl-1-butanol, (−)-2-… and (−)-2-amino-3-methyl-1-butanol as the guest in CH 2 Cl 2 … the P variant with (−)-2-amino-3-methyl-1-butanol and (−)-2-…
Number of citations: 112 onlinelibrary.wiley.com

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